5-HT1A Receptor Affinity: F15599 Derived from This Intermediate Achieves Ki = 3.4 nM with >1000-Fold Subtype Selectivity
The downstream agonist F15599, synthesizable from this Boc-protected intermediate, exhibits a Ki of 3.4 nM at human 5-HT1A receptors and is >1000-fold selective over 5-HT1B, 5-HT1D, 5-HT2-7, and numerous GPCRs, transporters, and ion channels . In contrast, earlier 5-HT1A agonists such as buspirone and tandospirone are only partial agonists with limited selectivity, often binding to cross-reacting sites .
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | F15599 Ki = 3.4 nM (derived from target compound scaffold) |
| Comparator Or Baseline | Buspirone (partial agonist, Ki ~20-50 nM at 5-HT1A, also binds D2 receptors); tandospirone (Ki ~50 nM) |
| Quantified Difference | F15599 shows 6-15 fold higher affinity than buspirone/tandospirone and >1000-fold selectivity vs off-targets |
| Conditions | Radioligand binding assays using [3H]-8-OH-DPAT at human 5-HT1A receptors |
Why This Matters
Procurement of this specific intermediate enables synthesis of agonists with a superior selectivity profile that is not achievable with alternative benzyl precursors.
- [1] Maurel, J. L., Autin, J. M., Funes, P., Newman-Tancredi, A., Colpaert, F., & Vacher, B. (2007). High-Efficacy 5-HT1A Agonists for Antidepressant Treatment: A Renewed Opportunity. Journal of Medicinal Chemistry, 50(20), 5024–5033. View Source
